molecular formula C29H21N5O4S2 B2906976 N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-16-5

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No. B2906976
CAS RN: 392325-16-5
M. Wt: 567.64
InChI Key: XHNYOZBSBCNULW-UHFFFAOYSA-N
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Description

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer and other diseases. In

Scientific Research Applications

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide\text{N}_2,\text{N}_6\text{-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide}N2​,N6​-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide

, also known as

N2,N6-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide\text{N}_2,\text{N}_6\text{-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide}N2​,N6​-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide

, focusing on unique applications across various fields:

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile scaffold. It can stabilize reactive species and model metalloenzyme active sites. Its structural framework allows for the complexation with various metals, which is crucial for studying metal-mediated catalysis and designing metalloenzymes .

Catalytic Organic Transformations

The compound’s framework is beneficial in catalytic organic transformations. It can act as a ligand to metal catalysts, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation-reduction processes. This has implications for synthesizing complex organic molecules efficiently .

Sensing and Recognition

This compound has potential applications in sensing and recognition due to its ability to bind selectively to certain substrates. It could be used to develop sensors for detecting ions or molecules, which is valuable in environmental monitoring and diagnostics .

Antimicrobial Agents

Derivatives of this compound have shown promise as antimicrobial agents. They can be synthesized into various forms, such as chiral macrocyclic or linear pyridine carboxamides, which have been tested for their effectiveness against multidrug-resistant bacteria .

Anti-Fibrosis Activity

Research indicates that pyridine carboxamide derivatives exhibit anti-fibrotic activities. They can inhibit the expression of collagen and other fibrotic markers in cell culture, suggesting potential therapeutic applications for treating fibrotic diseases .

Synthetic Modelling of Metalloenzyme Active Sites

The compound’s ability to mimic the active sites of metalloenzymes makes it a valuable tool in synthetic chemistry. Researchers can use it to understand enzyme mechanisms and design enzyme inhibitors or activators .

Drug Discovery

Due to its structural complexity and versatility, this compound can be used in drug discovery. It can serve as a building block for creating libraries of novel molecules with potential biological activities, which can be screened for various pharmacological properties.

Environmental Applications

The compound’s selective binding properties make it suitable for environmental applications, such as the removal of heavy metals from wastewater or the detection of toxic substances in the environment .

properties

IUPAC Name

2-N,6-N-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O4S2/c1-16(35)24-22(18-10-5-3-6-11-18)31-28(39-24)33-26(37)20-14-9-15-21(30-20)27(38)34-29-32-23(25(40-29)17(2)36)19-12-7-4-8-13-19/h3-15H,1-2H3,(H,31,33,37)(H,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNYOZBSBCNULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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